molecular formula C6H6ClNO2 B3213208 Pyridine, 2-chloro-3-methoxy-, 1-oxide CAS No. 111301-97-4

Pyridine, 2-chloro-3-methoxy-, 1-oxide

Cat. No.: B3213208
CAS No.: 111301-97-4
M. Wt: 159.57 g/mol
InChI Key: ALQVZTPUSLTVOI-UHFFFAOYSA-N
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Description

Pyridine, 2-chloro-3-methoxy-, 1-oxide is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and the ring is substituted with a chlorine atom at the second position and a methoxy group at the third position

Preparation Methods

The synthesis of Pyridine, 2-chloro-3-methoxy-, 1-oxide can be achieved through several methods. One common method involves the oxidation of 2-chloro-3-methoxypyridine using hydrogen peroxide or other oxidizing agents to form the N-oxide. Another approach involves the chlorination of 2-methoxypyridine followed by oxidation to introduce the N-oxide functionality. Industrial production methods typically involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents under controlled conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Pyridine, 2-chloro-3-methoxy-, 1-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of substituted pyridine derivatives .

Scientific Research Applications

Pyridine, 2-chloro-3-methoxy-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-chloro-3-methoxy-, 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functionality can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The chlorine and methoxy substituents can also affect the compound’s binding affinity and specificity for certain targets. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Pyridine, 2-chloro-3-methoxy-, 1-oxide can be compared with other similar compounds, such as:

    2-Chloropyridine: Lacks the methoxy and N-oxide functionalities, resulting in different chemical properties and reactivity.

    3-Methoxypyridine: Lacks the chlorine and N-oxide functionalities, leading to different applications and biological activities.

    Pyridine N-oxide:

Properties

IUPAC Name

2-chloro-3-methoxy-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-5-3-2-4-8(9)6(5)7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQVZTPUSLTVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C([N+](=CC=C1)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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